molecular formula C14H19BrO B8361313 5-Bromopentoxymethylstyrene

5-Bromopentoxymethylstyrene

Cat. No.: B8361313
M. Wt: 283.20 g/mol
InChI Key: OUNSPVRMSGVPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromopentoxymethylstyrene is a brominated styrene derivative featuring a pentoxymethyl (-CH2-O-(CH2)4-CH3) substituent and a bromine atom at the fifth position of the aromatic ring. This compound combines the reactivity of the styrene vinyl group with the steric and electronic effects of the bromine and alkoxy substituents. Such structural attributes make it a candidate for polymerization studies, organic synthesis, and materials science applications. The following analysis extrapolates its properties and behavior based on structurally related brominated aromatic compounds from diverse sources.

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

3-(5-bromopentoxy)prop-1-enylbenzene

InChI

InChI=1S/C14H19BrO/c15-11-5-2-6-12-16-13-7-10-14-8-3-1-4-9-14/h1,3-4,7-10H,2,5-6,11-13H2

InChI Key

OUNSPVRMSGVPAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Key analogs are derived from the provided evidence, highlighting trends in reactivity and stability.

Structural and Functional Group Comparisons

Table 1: Substituent Effects in Brominated Aromatic Compounds

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br, F, -CHO, -OH 233.02 g/mol Intermediate in drug synthesis
5-(Bromomethyl)-2-fluoropyridine Br-CH2, F 190.01 g/mol Building block for fluorinated drugs
5-Bromo-6-azauracil Br, N-heterocycle 205.98 g/mol Antiviral/anticancer agent
5-Bromo-2-hydroxymethylpyridine Br, -CH2OH 188.02 g/mol Ligand in coordination chemistry
Hypothetical: 5-Bromopentoxymethylstyrene Br, -CH2-O-(CH2)4-CH3, vinyl ~287.1 g/mol* Potential monomer for functional polymers

*Estimated based on structural analogs.

Key Observations:

  • Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilic substitution resistance in aromatic rings, as seen in 5-bromo-4-fluoro-2-hydroxybenzaldehyde . The pentoxymethyl group in 5-Bromopentoxymethylstyrene may introduce steric hindrance, slowing polymerization kinetics compared to simpler styrenes.
  • Reactivity: Bromomethyl groups (e.g., 5-(Bromomethyl)-2-fluoropyridine ) are prone to nucleophilic substitution, suggesting similar reactivity for the bromopentoxymethyl moiety in cross-coupling reactions.
  • Biological Activity: Brominated heterocycles like 5-bromo-6-azauracil exhibit antiviral properties , but the styrene backbone in 5-Bromopentoxymethylstyrene may shift applications toward materials science.

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